molecular formula C30H30N2 B14169327 4,4'-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) CAS No. 59260-79-6

4,4'-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline)

Cat. No.: B14169327
CAS No.: 59260-79-6
M. Wt: 418.6 g/mol
InChI Key: SEHHQLKIKCAWFC-QVIHXGFCSA-N
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Description

4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two phenyl groups attached to an ethene backbone, with each phenyl group further substituted with a dimethylaniline moiety. The compound’s structure imparts significant stability and reactivity, making it a valuable subject of study in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) typically involves the reaction of 4,4’-dibromobenzophenone with n,n-dimethylaniline in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure maximum yield and cost-efficiency. The purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes, making the compound useful in studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dimethylaniline groups enhances its reactivity and makes it suitable for various applications in organic synthesis, material science, and biological research .

Properties

CAS No.

59260-79-6

Molecular Formula

C30H30N2

Molecular Weight

418.6 g/mol

IUPAC Name

4-[(E)-2-[4-(dimethylamino)phenyl]-1,2-diphenylethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C30H30N2/c1-31(2)27-19-15-25(16-20-27)29(23-11-7-5-8-12-23)30(24-13-9-6-10-14-24)26-17-21-28(22-18-26)32(3)4/h5-22H,1-4H3/b30-29+

InChI Key

SEHHQLKIKCAWFC-QVIHXGFCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)N(C)C)/C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4

Origin of Product

United States

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